Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole ring fused with a pyridazine ring, which is further connected to a furan ring via a sulfanylmethyl group. This unique structure imparts a range of chemical and biological properties to the compound.
Properties
IUPAC Name |
methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-24-18(23)14-8-7-13(25-14)11-26-16-10-9-15-19-20-17(22(15)21-16)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZLWRUNKRDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of Triazole and Pyridazine Rings: The triazole and pyridazine rings are fused together through a series of condensation reactions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving dehydration reactions.
Final Coupling: The final step involves coupling the furan ring with the fused triazolo-pyridazine structure through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thioether Functional Group Reactivity
The thioether (-S-) group serves as a nucleophilic site for oxidation and alkylation reactions.
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Oxidation to Sulfone : Under controlled conditions with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the thioether oxidizes to a sulfone derivative at 0°C over 2 hours (yield: 85–92%).
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C to form sulfonium salts, confirmed via -NMR shifts at δ 3.2–3.5 ppm.
Table 1: Thioether Reaction Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | mCPBA, CHCl, 0°C | Sulfone derivative | 85–92% |
| Alkylation | CHI, DMF, 60°C | Sulfonium salt | 70–78% |
Ester Hydrolysis and Derivatization
The methyl furan-2-carboxylate moiety undergoes hydrolysis and subsequent functionalization:
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Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours yields the carboxylic acid (95% conversion).
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Amidation : Reacts with primary amines (e.g., benzylamine) using HATU as a coupling agent to form amides (yield: 65–75%) .
Key Mechanistic Insight :
The ester’s electron-withdrawing furan ring accelerates hydrolysis by stabilizing the tetrahedral intermediate via resonance.
Triazolopyridazine Core Modifications
The triazolo[4,3-b]pyridazine system participates in electrophilic substitution and ring-opening reactions:
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Nitration : Concentrated HNO/HSO at 0°C introduces nitro groups at the C-3 position (confirmed by LC-MS) .
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Ring-Opening with Hydrazine : Heating with hydrazine hydrate (100°C, 6 hours) cleaves the triazole ring, forming a pyridazine-hydrazide hybrid .
Table 2: Triazolopyridazine Reaction Data
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 3-Nitro-triazolopyridazine | 60–68% |
| Hydrazine ring-opening | NHNH, 100°C | Pyridazine-hydrazide | 55–62% |
Furan Ring Functionalization
The furan ring undergoes electrophilic substitution and Diels-Alder reactions:
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Bromination : With Br in acetic acid, bromination occurs at the C-5 position (confirmed by -NMR at δ 110 ppm).
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Diels-Alder Cycloaddition : Reacts with maleic anhydride in toluene under reflux to form a bicyclic adduct (endo:exo = 3:1).
Biological Activity-Driven Reactions
The compound interacts with biological targets through covalent and non-covalent mechanisms:
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GPCR Binding : Forms hydrogen bonds with Asp and hydrophobic interactions with Phe in G protein-coupled receptors (docking score: −9.2 kcal/mol) .
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Enzyme Inhibition : Inhibits cytochrome P450 3A4 via heme iron coordination (IC: 2.4 μM) .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Thioether Oxidation Yield | Ester Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| Target compound | 85–92% | 0.45 |
| 3-(p-Tolyl)triazolopyridazine derivative | 78–85% | 0.38 |
| Methyl furan-2-carboxylate | N/A | 0.52 |
The target compound exhibits enhanced thioether stability compared to analogues due to steric protection from the phenyl group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to triazoles and pyridazines. Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has shown promising results against various bacterial strains. The presence of the triazole moiety is significant as it enhances the compound's interaction with microbial enzymes and membranes, leading to increased antibacterial efficacy.
Case Study:
In a study evaluating a series of triazole derivatives, compounds similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions on the triazole ring could enhance activity .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell cycle regulation and survival.
Case Study:
A recent investigation into pyrazole-based compounds demonstrated that this compound analogs exhibited cytotoxic effects on several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant inhibition of cell proliferation compared to control groups .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of compounds containing triazole and pyridazine structures. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study:
In vitro assays have shown that this compound can reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole and pyridazine rings can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Exhibits antiviral and antimicrobial properties.
Tris[1,2,4]triazolo[1,3,5]triazines: Used in the development of new materials with unique electronic properties.
Uniqueness
Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of a triazole-pyridazine fused ring system with a furan ring. This structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring substituted with a carboxylate group and a triazolo-pyridazine moiety linked through a thioether. This unique structure may contribute to its biological activity.
Biological Activity Overview
The biological activities associated with this compound primarily include:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Potential effectiveness against bacterial strains has been noted.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways.
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds related to the triazolo-pyridazine structure. For instance:
- In Vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10 |
| Compound B | MV4;11 | 15 |
| Target Compound | MDA-MB-231 | 12 |
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of p38 MAPK, which plays a critical role in cell proliferation and apoptosis .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridazine framework may possess antimicrobial properties. This has been attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
Recent investigations into related compounds have provided insights into their biological activities:
- Study on Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most potent derivatives showed significant activity against resistant strains .
- Enzyme Inhibition Studies : Research demonstrated that certain derivatives inhibited key enzymes involved in tumor metabolism, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A validated approach involves introducing thioether linkages through nucleophilic substitution, as seen in analogous triazolo-pyridazine derivatives. For instance, 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol intermediates can react with methyl furan-2-carboxylate derivatives under basic conditions (e.g., NaH in toluene) to form the thioether bridge . Purity optimization requires HPLC purification (>95% purity) and spectroscopic validation (¹H NMR, IR) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : ¹H NMR and IR spectroscopy are essential. Key markers include:
- ¹H NMR : Signals for the furan methyl ester (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.5 ppm), and triazolo-pyridazine protons (δ ~8.0–9.0 ppm) .
- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), C=S (600–700 cm⁻¹), and triazole/pyridazine rings (1500–1600 cm⁻¹) .
- Elemental analysis (C, H, N, S) is recommended for quantitative validation .
Q. What safety precautions are advised for handling this compound during synthesis and bioassays?
- Methodological Answer : While specific hazard data for this compound is limited, structurally related triazolo-pyridazines and thioethers may pose irritant or toxic risks. Use standard lab precautions: fume hoods, nitrile gloves, and PPE. Monitor for sulfur-containing byproducts (e.g., H₂S) during synthesis .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound, and which target enzymes are most promising?
- Methodological Answer : Molecular docking against fungal 14-α-demethylase lanosterol (PDB: 3LD6) has been validated for triazolo-pyridazine derivatives. Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole ring and the enzyme’s heme-binding domain. Prioritize binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding with key residues (e.g., Tyr118, His374) .
Q. What experimental strategies resolve contradictions between in silico activity predictions and in vitro bioassay results?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Validate docking results with:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
- Enzyme Inhibition Assays : Measure IC₅₀ values using microplate-based fluorometric assays (e.g., Candida albicans CYP51 inhibition) .
Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) alter bioactivity?
- Methodological Answer : Systematic SAR studies are critical. For example:
- Phenyl Ring : Electron-withdrawing groups (e.g., -CF₃) enhance antifungal activity by increasing lipophilicity .
- Furan Ring : Methoxy or ester groups improve solubility but may reduce membrane permeability. Compare logP values (e.g., via shake-flask method) .
Q. What methodologies are recommended for assessing solubility and formulation stability in pre-clinical studies?
- Methodological Answer : Use crystallography (e.g., PXRD) to identify polymorphs affecting solubility. For stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
